Metoprolol tartrate

Pharmacokinetics Bioavailability Food-Drug Interaction

Select Metoprolol tartrate for your research needs due to its critical, non-interchangeable properties. Its high water solubility and rapid β-blockade reversal set it apart from metoprolol succinate. Its well-characterized CYP2D6 metabolism makes it a superior probe for pharmacogenomic studies, while its status as the active comparator in the landmark COMET trial establishes it as a definitive benchmark for evaluating novel cardiovascular compounds.

Molecular Formula C34H56N2O12
Molecular Weight 684.8 g/mol
Cat. No. B8132911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol tartrate
Molecular FormulaC34H56N2O12
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2+
InChIKeyYGULWPYYGQCFMP-NPHUUBOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metoprolol Tartrate: Pharmacological and Physicochemical Profile for Scientific Sourcing


Metoprolol tartrate is a cardioselective β1-adrenergic receptor antagonist, clinically utilized for the management of hypertension, angina pectoris, and acute myocardial infarction. [1] As a racemic mixture of (R)- and (S)-enantiomers, its molecular weight is 684.82 g/mol. [2] Physicochemically, it is a white, crystalline powder with a melting point of 120-124°C and a pH of 6.0-7.0 in aqueous solution. [3] Critically, it exhibits high water solubility, a defining characteristic that differentiates it from other salt forms. [2]

Why Metoprolol Tartrate Cannot Be Casually Substituted with Other Beta-Blockers


Procurement decisions for metoprolol tartrate cannot be based on class-level assumptions of therapeutic equivalence. Its clinical performance is contingent on specific, non-interchangeable salt-dependent pharmacokinetic and pharmacodynamic properties. [1] Crucial differences in immediate-release kinetics, substantial food-effect liability, and specific comparative clinical outcomes versus alternatives such as metoprolol succinate [2] and carvedilol [3] preclude simple substitution. These quantifiable distinctions, detailed below, directly impact experimental reproducibility and clinical safety.

Quantitative Differentiation of Metoprolol Tartrate from Comparators: A Guide for Scientific Selection


Metoprolol Tartrate vs. Succinate: Immediate-Release Pharmacokinetics with Predictable Food Effect

Metoprolol tartrate is an immediate-release formulation with a short elimination half-life (3-7 hours), necessitating twice-daily dosing, whereas metoprolol succinate is a controlled-release formulation with an extended half-life (12-24 hours) suitable for once-daily administration. [1] A critical differentiator is the substantial and predictable food effect on tartrate's bioavailability: co-administration with a meal increases systemic exposure by approximately 30-40%. [2] This property can be leveraged for therapeutic optimization, while succinate's absorption is unaffected by food.

Pharmacokinetics Bioavailability Food-Drug Interaction

Metoprolol Tartrate vs. Carvedilol: Differentiated Outcomes in Heart Failure (COMET Trial)

In the landmark COMET trial (n=3029 patients with chronic heart failure), treatment with carvedilol resulted in a 17% relative risk reduction in all-cause mortality compared to metoprolol tartrate (Hazard Ratio 0.83, 95% CI 0.74-0.93, p=0.0017). [1] This specific outcome difference highlights that metoprolol tartrate, despite its β1-selectivity, does not confer the same mortality benefit as the non-selective carvedilol in this patient population. [2]

Cardiology Heart Failure Clinical Trial Mortality

Metoprolol Tartrate vs. Bisoprolol: Quantified Differences in Beta-1 Selectivity

While both metoprolol and bisoprolol are β1-selective blockers, their degree of selectivity differs. A comparative study in healthy volunteers using intravenous dosing showed that bisoprolol has a higher relative β1-selectivity (12.2 ± 1.1) compared to metoprolol (9.0 ± 0.9). [1] This lower β1/β2-splitting ratio for metoprolol tartrate indicates a greater potential for β2-receptor blockade at higher plasma concentrations.

Pharmacodynamics Receptor Binding Cardioselectivity

Metoprolol Tartrate vs. Atenolol: Real-World Discrepancy in All-Cause and Cardiovascular Mortality

A large population-based cohort study (n=52,451) found a significantly higher rate of adverse outcomes with metoprolol tartrate compared to atenolol. All-cause mortality was 13.1% in metoprolol users versus 7.0% in atenolol users (p<0.005), and cardiovascular mortality was 3.7% versus 1.4% (p<0.001). [1] Metoprolol tartrate was also associated with poorer blood pressure control and lower patient adherence. [2]

Pharmacoepidemiology Outcomes Research Hypertension

Metoprolol Tartrate vs. Succinate: Dosing Equivalence and Biopotency

The conversion between metoprolol tartrate and succinate formulations is not a simple 1:1 milligram equivalence. A 47.5 mg dose of metoprolol succinate is considered equivalent to 50 mg of metoprolol tartrate, with the tartrate form delivering approximately 50% more free metoprolol base than the succinate preparation. [1] This is due to differences in molecular weight and salt stoichiometry. [2]

Bioequivalence Formulation Clinical Pharmacology

Metoprolol Tartrate vs. Bisoprolol: Differential Dependence on CYP2D6 Genotype

The pharmacokinetics of metoprolol tartrate is heavily influenced by CYP2D6 genetic polymorphism, leading to highly variable plasma concentrations and β-blockade. In contrast, bisoprolol exhibits a more constant β-adrenergic inhibition independent of CYP2D6 genotype. [1] This is due to the fact that metoprolol is primarily metabolized by CYP2D6, while bisoprolol's clearance is balanced between renal elimination (50%) and hepatic metabolism. [2]

Pharmacogenomics CYP2D6 Personalized Medicine

Optimal Scientific and Industrial Applications for Metoprolol Tartrate


Acute Pharmacodynamic Studies Requiring Rapid Onset and Offset

The immediate-release profile of metoprolol tartrate, with a short half-life of 3-7 hours [1], makes it ideal for controlled laboratory settings where rapid induction and reversal of β-blockade are required. This is in contrast to sustained-release formulations like metoprolol succinate, which would prolong the effect beyond the study window. The predictable food-effect, increasing bioavailability by 30-40% [2], can be used to achieve higher systemic exposure for single-dose studies.

Pharmacogenomics Research on CYP2D6 Variability

Metoprolol tartrate serves as a well-characterized probe substrate for studying the clinical impact of CYP2D6 polymorphisms. Its high dependence on this enzyme [1] results in significant, predictable variability in plasma concentrations and pharmacodynamic response across different genotypes (e.g., poor vs. extensive metabolizers) [2]. This makes it a superior choice over CYP2D6-independent beta-blockers like bisoprolol [3] for investigations into personalized drug response.

Comparative Efficacy Studies Where Standard of Care is a Benchmark

Metoprolol tartrate has been the active comparator in numerous large-scale, landmark clinical trials, such as the COMET trial versus carvedilol [1]. Its established efficacy and safety profile, albeit with known limitations, make it a standard benchmark for evaluating novel therapeutic agents for hypertension, post-myocardial infarction, and heart failure. Using this established comparator allows for direct contextualization of results within decades of clinical evidence [2].

Analytical Method Development and Bioequivalence Studies

The well-defined physicochemical properties of metoprolol tartrate, including its high water solubility and specific UV absorption maximum at 224nm [1], make it an excellent reference standard for analytical chemistry. Its use in bioequivalence studies is well-documented [2], and its immediate-release profile provides a clear, distinct pharmacokinetic curve for validating new analytical methods or testing novel formulations against a known benchmark.

Technical Documentation Hub

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